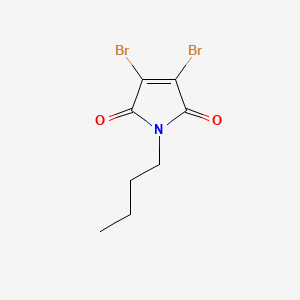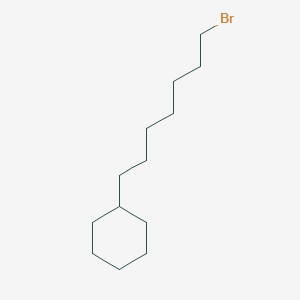![molecular formula C9H13NO4 B14252910 3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 406947-31-7](/img/structure/B14252910.png)
3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrobicyclo[222]octane-1-carboxylic acid is a bicyclic compound characterized by a nitro group and a carboxylic acid group attached to a bicyclo[222]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step process. One common method includes the nitration of bicyclo[2.2.2]octane-1-carboxylic acid. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-Aminobicyclo[2.2.2]octane-1-carboxylic acid.
Substitution: Various substituted bicyclo[2.2.2]octane-1-carboxylic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[2.2.2]octane-1-carboxylic acid
- 3-Aminobicyclo[2.2.2]octane-1-carboxylic acid
- 3-Nitrobicyclo[3.2.1]octane-1-carboxylic acid
Uniqueness
3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the bicyclo[2.2.2]octane framework. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
406947-31-7 |
|---|---|
Fórmula molecular |
C9H13NO4 |
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
3-nitrobicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO4/c11-8(12)9-3-1-6(2-4-9)7(5-9)10(13)14/h6-7H,1-5H2,(H,11,12) |
Clave InChI |
FHLOPWOQPJPYBO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C(C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


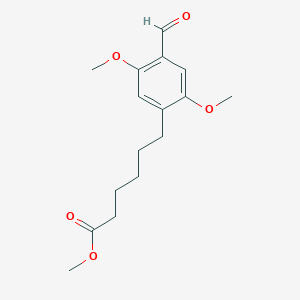
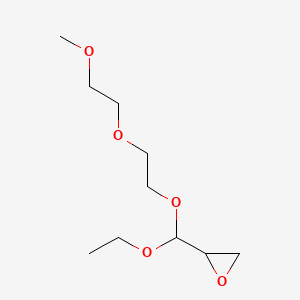
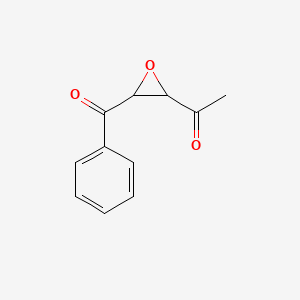
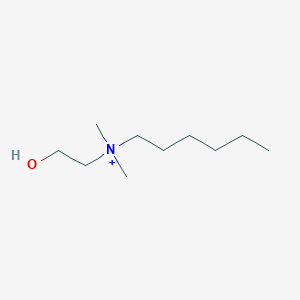
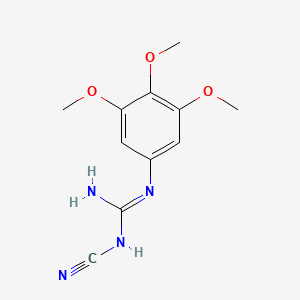
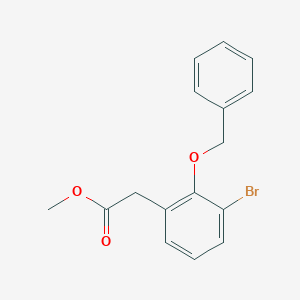

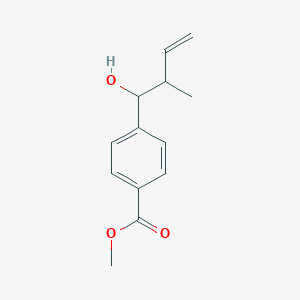
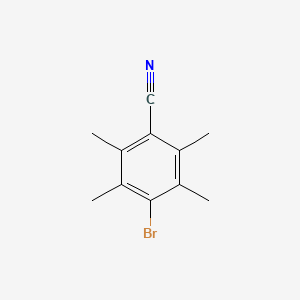

![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
